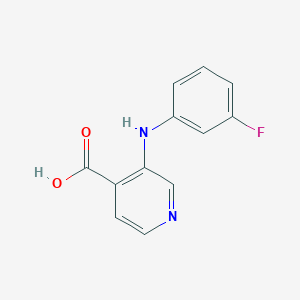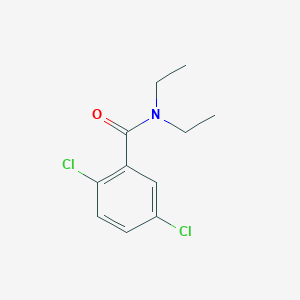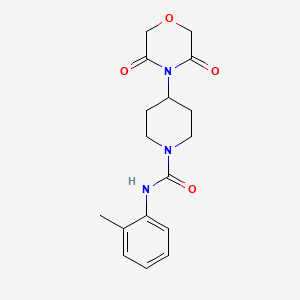![molecular formula C23H26N4O4 B2360485 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 902922-59-2](/img/structure/B2360485.png)
2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as dihydropyrido[2,3-d]pyrimidin-2(1H)-ones . These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom). The presence of these rings and the various functional groups attached to them can give these compounds a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrimidine ring fused to a pyridine ring. The various functional groups attached to these rings can influence the properties and activities of these compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds can be influenced by the presence of the various functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the presence of the various functional groups and the structure of the compound .Applications De Recherche Scientifique
Antioxidant Properties
This compound has been studied for its potential to scavenge free radicals, which is a key feature of antioxidants . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.
Antileishmanial Activity
Derivatives of this compound have shown promise as antileishmanial agents, which could be used to treat visceral leishmaniasis (VL) . VL is a severe parasitic disease that can be fatal if left untreated.
Synthesis of Heterocycles
The compound is used in the synthesis of various heterocycles, which are structures found in many drugs . These heterocycles can be used to develop new medications with potential therapeutic effects.
Tyrosinase Inhibition
Some derivatives have been identified as potent tyrosinase inhibitors . Tyrosinase is an enzyme involved in the production of melanin, and its inhibition can be useful in treating hyperpigmentation disorders.
Anticancer Potential
The compound has shown potential as an anticancer agent, particularly in the synthesis of derivatives that target specific cancer cell lines . This application is significant given the ongoing search for more effective cancer treatments.
Drug Development
The structural motif of this compound is found in many pharmacologically active natural products, making it a valuable scaffold for drug development . Its versatility in synthesis and modification allows for the creation of a wide range of drugs with different properties and targets.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit threonine tyrosine kinase (ttk) .
Mode of Action
It’s likely that it binds to its target protein and inhibits its function, similar to other kinase inhibitors .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may affect signal transduction pathways within the cell .
Pharmacokinetics
Similar compounds have shown good traditional drug-like properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability.
Result of Action
Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-2-31-19-13-7-6-12-18(19)25-20(28)15-26-21-17(11-8-14-24-21)22(29)27(23(26)30)16-9-4-3-5-10-16/h6-8,11-14,16H,2-5,9-10,15H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUCTQCQGYFQTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)


![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)


![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)



![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)